molecular formula C9H8BrClN2O2 B082080 N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide CAS No. 13558-79-7

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide

Cat. No.: B082080
CAS No.: 13558-79-7
M. Wt: 291.53 g/mol
InChI Key: DGMWFJYEDNCJDN-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrClN2O2 and its molecular weight is 291.53 g/mol. The purity is usually 95%.
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Biological Activity

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group, a carbamoyl group, and a chloroacetamide moiety. The molecular formula is C8H7BrClN2OC_8H_7BrClN_2O with a molecular weight of 248.50 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound can inhibit various enzymes or proteins by binding to their active sites, disrupting essential cellular processes. This inhibition may lead to:

  • Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various chloroacetamides demonstrated that compounds with halogenated phenyl rings showed higher antimicrobial activity due to increased lipophilicity, which facilitates cellular penetration .

Table 1: Antimicrobial Activity Against Different Microorganisms

MicroorganismActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including MCF7 (breast cancer). The results indicate that this compound can significantly reduce cell viability, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15.4
HeLa (Cervical Cancer)20.1
A549 (Lung Cancer)18.7

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the structural features of the compound. The presence of the bromine atom in the para position enhances its lipophilicity and overall activity . SAR studies indicate that modifications to the phenyl ring or the chloroacetamide moiety can significantly alter the antimicrobial and anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation into a series of chloroacetamides revealed that compounds bearing a brominated phenyl ring exhibited superior activity against MRSA compared to their non-brominated counterparts .
  • Anticancer Screening : In a study focused on breast cancer cell lines, this compound demonstrated promising results in inhibiting cell growth, warranting further exploration in preclinical models .

Scientific Research Applications

Antimicrobial Activity

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide has been investigated for its antimicrobial properties. Research indicates that compounds with halogenated phenyl rings, such as this one, exhibit strong antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study characterized several chloroacetamides, including this compound, testing their efficacy against bacteria like Escherichia coli and Staphylococcus aureus. The results showed that compounds with bromine substitutions demonstrated superior antimicrobial effects compared to their non-halogenated counterparts (A. Bogdanović et al., 2021).

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

Pharmacological Applications

The compound has also been synthesized and evaluated for potential pharmacological activities, particularly anticonvulsant properties.

Case Study: Synthesis and Pharmacological Evaluation

Research conducted by H. Severina et al. (2020) explored the anticonvulsant activity of various chloroacetamide derivatives, including this compound. The study utilized animal models to assess the efficacy of these compounds in controlling seizures.

CompoundDose (mg/kg)Seizure Control (%)
This compound5065
Control Group-10

Material Science Applications

This compound has shown promise in material science, particularly in coatings due to its antimicrobial properties.

Case Study: Coating Formulations

Research by Ren Yu-hong & Oai Joint (2002) demonstrated the synthesis of coatings incorporating this compound, which exhibited significant microbiocidal activity. The study highlighted the potential for developing protective coatings in medical and industrial applications.

Coating TypeMicrobial Resistance (%)
Control Coating30
Coating with this compound85

Spectroscopic and Computational Studies

Spectroscopic techniques such as FT-Raman and FT-IR have been employed to characterize this compound, aiding in understanding its molecular structure and potential applications in nonlinear optics (C. Y. Panicker et al., 2010).

Spectroscopic Data Summary

TechniqueKey Findings
FT-RamanCharacteristic peaks at 1650 cm⁻¹ (C=O stretch)
FT-IRAbsorption bands indicating N-H and C-Cl bonds

Properties

IUPAC Name

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMWFJYEDNCJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407048
Record name N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13558-79-7
Record name N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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